molecular formula C24H30N2O5 B2490996 3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941889-82-3

3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2490996
CAS No.: 941889-82-3
M. Wt: 426.513
InChI Key: KTZDTNDCSCJNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex molecular structure, which includes a benzamide core substituted with ethoxy groups and a pyrrolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy groups are introduced through etherification reactions, while the pyrrolidinone moiety is incorporated via amide bond formation. Common reagents used in these reactions include ethyl iodide for etherification and N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed to replace specific groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .

Scientific Research Applications

3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific molecular targets.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: This compound is similar in structure but contains methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Another similar compound with slight variations in the substitution pattern.

Uniqueness

What sets 3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. These properties make it particularly valuable for certain applications, such as targeted drug design and the development of novel therapeutic agents.

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-5-29-20-13-17(14-21(30-6-2)23(20)31-7-3)24(28)25-18-11-10-16(4)19(15-18)26-12-8-9-22(26)27/h10-11,13-15H,5-9,12H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZDTNDCSCJNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.